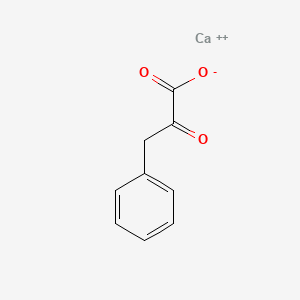

calcium;2-oxo-3-phenylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a white crystalline solid that is soluble in water and alcohol but less soluble in organic solvents . This compound is used in various chemical syntheses and laboratory research.

Preparation Methods

Calcium;2-oxo-3-phenylpropanoate can be synthesized by reacting phenylpyruvic acid with calcium carbonate in an ethanol solution. The reaction proceeds as follows :

C10H9COCH2COOH+CaCO3+2ROH→C10H10KO4+Ca(RO)2+H2O+CO2

In this reaction, ROH represents ethanol. The product is then purified and crystallized to obtain the final compound.

Chemical Reactions Analysis

Calcium;2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Calcium 2-oxo-3-phenylpropanoate is extensively studied for its potential therapeutic applications:

- Metabolic Disorders : It is particularly relevant in the context of metabolic disorders such as phenylketonuria (PKU). Research indicates that this compound can aid in understanding the biochemical pathways involved in phenylalanine metabolism, which is crucial for managing PKU .

- Calcium Supplementation : The compound enhances calcium absorption and bioavailability, making it a useful supplement for individuals at risk of osteoporosis or other bone-related conditions .

- Renal Function : It has been used in treatments aimed at protecting renal function and delaying the need for dialysis in patients with chronic renal failure .

Food Industry

Calcium 2-oxo-3-phenylpropanoate serves multiple roles in the food sector:

- Food Fortification : It is utilized to fortify foods and beverages, particularly those targeting individuals with calcium deficiencies .

- Preservative Properties : The compound can enhance flavor profiles and act as a preservative, improving the shelf life and safety of food products .

Biochemical Research

In biochemical studies, calcium 2-oxo-3-phenylpropanoate is employed for:

- Enzymatic Studies : Researchers use it as a substrate to investigate enzyme kinetics and metabolic pathways. Its role in cellular processes makes it essential for understanding various biochemical reactions .

- Cellular Signaling : The compound may participate in cellular signaling pathways by releasing calcium ions upon hydrolysis or interaction with biological membranes, influencing enzyme activity and cellular metabolism .

Agricultural Applications

The compound is being explored for its potential benefits in agriculture:

- Plant Growth Regulation : Studies suggest that calcium 2-oxo-3-phenylpropanoate might improve crop yields and enhance resistance to environmental stressors .

Cosmetic Formulations

In the cosmetic industry, calcium 2-oxo-3-phenylpropanoate is investigated for:

- Antioxidant Properties : Its ability to neutralize free radicals makes it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin .

Summary Table of Applications

| Application Area | Specific Uses | Benefits/Effects |

|---|---|---|

| Pharmaceutical | Treatment of metabolic disorders | Aids in phenylalanine metabolism |

| Calcium supplementation | Supports bone health | |

| Renal function protection | Delays dialysis onset | |

| Food Industry | Food fortification | Addresses calcium deficiencies |

| Flavor enhancement and preservation | Improves shelf life | |

| Biochemical Research | Substrate for enzymatic studies | Enhances understanding of enzyme kinetics |

| Cellular signaling | Influences metabolic pathways | |

| Agricultural | Plant growth regulation | Increases crop yields |

| Cosmetic Formulations | Antioxidant properties | Reduces oxidative stress on skin |

Mechanism of Action

The mechanism of action of calcium;2-oxo-3-phenylpropanoate involves its interaction with enzymes and metabolic pathways. It can be converted into corresponding amino acids through transamination or amination in the blood, which helps in the reuse of urea nitrogen and reduces its content in the blood . This property makes it useful in treating conditions like chronic renal failure and renal insufficiency.

Comparison with Similar Compounds

Calcium;2-oxo-3-phenylpropanoate is similar to other α-keto acids, such as:

Calcium pyruvate: Used in weight loss and athletic performance enhancement.

Calcium α-ketoglutarate: Used in bodybuilding supplements and as a nitrogen scavenger.

Calcium oxaloacetate: Studied for its potential in extending lifespan and improving metabolic health.

What sets this compound apart is its specific role in reducing urea nitrogen content in the blood and its applications in treating renal conditions .

Properties

Molecular Formula |

C9H7CaO3+ |

|---|---|

Molecular Weight |

203.23 g/mol |

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3.Ca/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+2/p-1 |

InChI Key |

HWJVDRINZHMJEI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.